3-(2,3-Dimethoxybenzylidene)pyrrolidin-2-one
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Overview
Description
3-(2,3-Dimethoxybenzylidene)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidin-2-ones, which are five-membered lactams. These compounds are widely encountered in both natural products and synthetic compounds due to their potent biological activities and diverse functional properties
Preparation Methods
The synthesis of 3-(2,3-Dimethoxybenzylidene)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of N-substituted piperidines via a cascade reaction. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-(2,3-Dimethoxybenzylidene)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dimethoxybenzylidene group allows for electrophilic and nucleophilic substitution reactions, leading to a variety of functionalized derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2,3-Dimethoxybenzylidene)pyrrolidin-2-one has several scientific research applications:
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 3-(2,3-Dimethoxybenzylidene)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3-(2,3-Dimethoxybenzylidene)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidine-2-one: A simpler analog without the dimethoxybenzylidene group, used in similar applications but with different reactivity and properties.
Pyrrolidine-2,5-diones: Compounds with additional functional groups that provide different biological and chemical properties.
Pyrrolizines: Structurally related compounds with a fused ring system, offering unique biological activities
Properties
Molecular Formula |
C13H15NO3 |
---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
(3Z)-3-[(2,3-dimethoxyphenyl)methylidene]pyrrolidin-2-one |
InChI |
InChI=1S/C13H15NO3/c1-16-11-5-3-4-9(12(11)17-2)8-10-6-7-14-13(10)15/h3-5,8H,6-7H2,1-2H3,(H,14,15)/b10-8- |
InChI Key |
ZUNNYFWECCKNDX-NTMALXAHSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C\2/CCNC2=O |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2CCNC2=O |
Origin of Product |
United States |
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